Cas no 930695-81-1 (Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-)

Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-, is a heterocyclic compound featuring a benzothiazole core linked to a substituted piperazine moiety via a methylene bridge. The presence of the 3-phenyl-1,2,4-oxadiazole group enhances its structural diversity, potentially contributing to unique electronic and steric properties. This compound may exhibit utility in medicinal chemistry as a scaffold for bioactive molecules, given the pharmacological relevance of benzothiazole and oxadiazole derivatives. Its modular structure allows for further functionalization, making it a versatile intermediate in drug discovery. The piperazine linker may improve solubility and bioavailability, while the oxadiazole ring could confer stability and binding affinity in target interactions.
Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- structure
930695-81-1 structure
商品名:Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-
CAS番号:930695-81-1
MF:C21H21N5OS
メガワット:391.489342451096
CID:6554003

Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- 化学的及び物理的性質

名前と識別子

    • Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-
    • 2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole
    • インチ: 1S/C21H21N5OS/c1-2-6-16(7-3-1)21-23-19(27-24-21)14-25-10-12-26(13-11-25)15-20-22-17-8-4-5-9-18(17)28-20/h1-9H,10-15H2
    • InChIKey: OEVPZSJMMLLGBN-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC=CC=C2N=C1CN1CCN(CC2ON=C(C3=CC=CC=C3)N=2)CC1

Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6493577-0.05g
2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole
930695-81-1 95%
0.05g
$491.0 2023-05-30
1PlusChem
1P029IY8-100mg
2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole
930695-81-1 95%
100mg
$794.00 2024-04-20
Enamine
EN300-6493577-0.1g
2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole
930695-81-1 95%
0.1g
$592.0 2023-05-30
1PlusChem
1P029IY8-50mg
2-({4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}methyl)-1,3-benzothiazole
930695-81-1 95%
50mg
$669.00 2024-04-20

Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- 関連文献

Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-に関する追加情報

Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- (CAS No. 930695-81-1): A Comprehensive Overview of Its Applications and Recent Research Findings

Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]-, identified by its CAS number 930695-81-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic compound combines the structural features of benzothiazole with a piperazine moiety, making it a versatile scaffold for the development of bioactive molecules. The presence of a 3-phenyl-1,2,4-oxadiazol-5-yl group further enhances its potential as a pharmacophore in drug discovery.

The benzothiazole core is a well-known pharmacophore found in numerous therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. Its aromatic system provides a stable framework for functionalization, while the sulfur and nitrogen atoms contribute to hydrogen bonding and electrostatic interactions with biological molecules. In contrast, the piperazine ring is widely recognized for its role in enhancing drug solubility and binding affinity. The combination of these structural elements in Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- makes it an attractive candidate for further exploration in medicinal chemistry.

Recent research has highlighted the potential of this compound in various therapeutic areas. One notable application is in the development of central nervous system (CNS) drugs. The piperazine moiety, in particular, has been extensively studied for its role in modulating neurotransmitter systems. Studies have shown that derivatives of piperazine can interact with serotonin receptors, dopamine receptors, and other key targets involved in neurological disorders. The incorporation of the benzothiazole and oxadiazol groups into this molecule may enhance its ability to cross the blood-brain barrier and exert therapeutic effects on CNS disorders.

In addition to its potential in CNS drug development, Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl]methyl]- has been explored for its antimicrobial properties. The structural features of this compound allow it to interact with bacterial enzymes and cell wall components, leading to inhibition of bacterial growth. Preliminary studies have demonstrated promising results against Gram-positive and Gram-negative bacteria. The presence of the phenyl group and the oxadiazol moiety may contribute to its antimicrobial activity by disrupting essential bacterial processes such as DNA replication and protein synthesis.

The compound's potential as an anticancer agent is another area of active investigation. Benzothiazole derivatives have been shown to induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. The piperazine ring may enhance the compound's ability to bind to cancer-specific targets, leading to selective toxicity towards malignant cells. Furthermore, the oxadiazol group has been reported to exhibit anti-inflammatory properties, which could be beneficial in reducing tumor microenvironmental inflammation—a factor that promotes cancer progression.

Advances in computational chemistry have also facilitated the design and optimization of derivatives of Benzothiazole, 2-[[4-[(3-phenyl-1,2,4-oxadiazol-5-yli)methyl]-1-piperazinyl]methyl]-. Molecular modeling studies have helped identify key structural features that contribute to bioactivity and selectivity. These insights have guided the synthesis of novel analogs with improved pharmacokinetic properties and reduced side effects. For instance, modifications to the piperazine ring have been shown to enhance solubility while maintaining or even improving binding affinity to biological targets.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzothiazole core followed by functionalization with the piperazine and oxadiazol moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex molecular frameworks efficiently. The use of chiral auxiliaries or asymmetric catalysis may also be necessary to achieve enantiomerically pure compounds if stereochemical control is desired.

In conclusion, Benzothiazole, 2-[[(4-[(3-phenyl)-1,2,4-oxadiazol-5-yli)methyl]-1-piperazinyl]methyl] (CAS No. 930695®8210119; -81) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing drugs targeting various diseases including neurological disorders, antimicrobial infections, cancer, anti-inflammatory conditions. Ongoing research continues explore new derivatives applications, promising future contributions medicinal chemistry.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量